![molecular formula C22H13F2N3S B2684790 (E)-3-((2,4-difluorophenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile CAS No. 477297-31-7](/img/structure/B2684790.png)
(E)-3-((2,4-difluorophenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-((2,4-difluorophenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H13F2N3S and its molecular weight is 389.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-3-((2,4-difluorophenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The molecular structure of the compound features a thiazole ring, a naphthalene moiety, and a difluorophenyl group, which contribute to its unique chemical properties. The synthesis typically involves multi-step reactions starting from readily available precursors. For instance, the synthesis may include the coupling of thiazole derivatives with naphthalene and difluorophenyl amines under specific conditions to yield the target compound.
Anticancer Properties
Recent studies have indicated that compounds containing thiazole and naphthalene rings exhibit significant anticancer activity. For example, derivatives of thiazole have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that similar thiazole-containing compounds had IC50 values comparable to doxorubicin, a standard chemotherapy drug, indicating potent antiproliferative effects against cancer cells such as Jurkat and HT-29 .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties as well. Thiazole derivatives have been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies on related thiazole compounds showed effective inhibition of Staphylococcus aureus and Escherichia coli, indicating that the presence of the thiazole moiety enhances antimicrobial efficacy .
Case Studies
- Anticancer Efficacy : A recent study evaluated the activity of thiazole derivatives against various cancer cell lines. The results indicated that compounds similar to this compound demonstrated significant cytotoxicity, particularly in leukemia and colorectal cancer models .
- Antimicrobial Studies : Another investigation focused on the antibacterial effects of thiazole-based compounds. The study found that these compounds exhibited a higher degree of effectiveness against Gram-negative bacteria compared to Gram-positive strains, suggesting that modifications in the structure could enhance selectivity and potency .
The proposed mechanism of action for the anticancer activity includes the induction of apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation. Thiazole derivatives may interact with cellular targets via hydrophobic interactions and hydrogen bonding, leading to disruption of essential cellular processes .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research has indicated that (E)-3-((2,4-difluorophenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile exhibits notable anticancer activity. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it has been evaluated against human tumor cells, displaying significant growth inhibition rates with mean GI50 values indicating its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the thiazole or phenyl rings can significantly influence biological activity. For example:
Substituent Type | Effect on Activity |
---|---|
Fluoro groups | Generally enhance potency |
Amino modifications | Can alter solubility and bioavailability |
Thiazole variations | Impact selectivity against cancer types |
These insights can guide further modifications to improve therapeutic profiles.
Antitumor Activity Assessment
A study conducted by the National Cancer Institute employed a panel of approximately sixty cancer cell lines to evaluate the efficacy of this compound. The results indicated a promising average cell growth inhibition rate of 12.53%, suggesting potential for development into a novel anticancer therapeutic .
Drug-Like Properties Evaluation
Utilizing computational tools like SwissADME, researchers have assessed the drug-like properties of this compound. Parameters such as lipophilicity, solubility, and permeability were found to be satisfactory, indicating that this compound may possess favorable characteristics for further development as an oral drug candidate .
Eigenschaften
IUPAC Name |
(E)-3-(2,4-difluoroanilino)-2-(4-naphthalen-1-yl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F2N3S/c23-16-8-9-20(19(24)10-16)26-12-15(11-25)22-27-21(13-28-22)18-7-3-5-14-4-1-2-6-17(14)18/h1-10,12-13,26H/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXONXXZLOTSJD-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)C(=CNC4=C(C=C(C=C4)F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)/C(=C/NC4=C(C=C(C=C4)F)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.